S-[2-(acetylamino)ethyl] 3-oxobutanethioate
Description
S-[2-(Acetylamino)ethyl] 3-oxobutanethioate (CAS 1420-88-8), also referred to as Ethanethioic acid, S-[2-(acetylamino)ethyl] ester , is a sulfur-containing β-keto thioester with a molecular formula of C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. Its structure comprises a 3-oxobutanoate backbone functionalized with a thioate (S-ethyl) group and an acetylaminoethyl substituent. Key physical properties include a calculated boiling point of 454.70 K at 2 kPa , and its SMILES representation is CC(NCCSC(=O)C)=O .
Properties
IUPAC Name |
S-(2-acetamidoethyl) 3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-6(10)5-8(12)13-4-3-9-7(2)11/h3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTGQZKJAXFLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945944 | |
| Record name | N-{2-[(3-Oxobutanoyl)sulfanyl]ethyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23255-41-6 | |
| Record name | S-[2-(Acetylamino)ethyl] 3-oxobutanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2-(Acetylamino)ethyl) 3-oxobutanethioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(3-Oxobutanoyl)sulfanyl]ethyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[2-(acetylamino)ethyl] 3-oxobutanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
S-[2-(acetylamino)ethyl] 3-oxobutanethioate, with the chemical formula CHNOS and CAS number 23255-41-6, has garnered interest in scientific research due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anthelmintic effects, supported by various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Contains an acetylamino group and a thioate moiety.
- Molecular Weight : 189.26 g/mol.
- Solubility : Generally soluble in organic solvents, with limited solubility in water.
1. Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Pathogen | MIC (mg/ml) |
|---|---|
| Escherichia coli | 0.073 |
| Staphylococcus aureus | 0.109 |
| Klebsiella pneumoniae | 0.083 |
| Enterobacter sakazakii | 0.125 |
These results indicate that the compound exhibits significant antibacterial activity, comparable to established antibiotics .
2. Cytotoxic Effects
The cytotoxic potential of this compound was evaluated using various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with an LC value ranging from 280 to 765 µg/ml across different cell types. This suggests a promising avenue for further development as an anticancer agent, particularly in overcoming multidrug resistance (MDR) observed in cancer therapeutics .
3. Anthelmintic Activity
In addition to its antibacterial properties, this compound has shown notable anthelmintic activity against common parasitic worms such as Pheretima posthuma and Ascaris galli. The results from in vitro studies indicated that the compound outperformed standard treatments like albendazole at certain concentrations, highlighting its potential as a novel anthelmintic agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that the compound may disrupt cellular processes through:
- Inhibition of Enzyme Activity : Potential interference with critical enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways, contributing to its cytotoxic effects.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Antimicrobial Efficacy Study : A study published in Frontiers in Chemistry demonstrated that derivatives of similar compounds exhibited potent antibacterial properties against resistant strains, suggesting that modifications to the thioate structure could enhance activity .
- Cytotoxicity Assessment : Research involving various human cancer cell lines revealed that compounds with similar structural motifs had significant cytotoxic effects, prompting further exploration into their mechanisms and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules (Table 1), focusing on molecular features, physical properties, and applications.
Table 1: Comparative Analysis of S-[2-(Acetylamino)ethyl] 3-Oxobutanethioate and Analogues
Key Structural and Functional Differences
Thioate vs. Ester Groups :
- The thioate group in the target compound replaces the oxygen in esters (e.g., ethyl acetoacetate) with sulfur, enhancing nucleophilicity and altering solubility .
- Thioesters are generally less stable than esters but more reactive in acyl transfer reactions.
Acetylaminoethyl Substituent: This group introduces hydrogen-bonding capability and polarity absent in ethyl acetoacetate. Compared to methyl 2-benzoylamino-3-oxobutanoate, the aliphatic acetylaminoethyl chain reduces aromatic interactions but improves aqueous solubility .
Organophosphorus Analogs: Compounds like O-ethyl S-2-dimethylaminoethyl propylphosphonothioate share aminoethyl chains but feature phosphorus-based functional groups, leading to distinct reactivity (e.g., cholinesterase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
